Pyr-Gln-Ala-OH, a tripeptide compound consisting of pyrrolidine, glutamine, and alanine, plays a significant role in various biological processes. This compound is derived from the amino acids pyrrolidine (Pyr), glutamine (Gln), and alanine (Ala), and is notable for its applications in biochemistry and pharmaceutical research.
Pyr-Gln-Ala-OH can be synthesized through solid-phase peptide synthesis or isolated from natural sources where similar peptides may occur. The specific pathways for its biosynthesis in organisms have not been extensively documented, indicating a potential area for further research.
Pyr-Gln-Ala-OH is classified as a peptide, which is a type of biomolecule formed by the linkage of amino acids through peptide bonds. It fits within the broader category of bioactive peptides, known for their various physiological activities.
The synthesis of Pyr-Gln-Ala-OH can be achieved through several methods, primarily:
The choice of protecting groups during synthesis is crucial to ensure that the functional groups remain intact throughout the process. Commonly used protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).
The molecular structure of Pyr-Gln-Ala-OH can be represented as follows:
The molecular formula for Pyr-Gln-Ala-OH is . The molecular weight is approximately 216.25 g/mol.
Pyr-Gln-Ala-OH can participate in various chemical reactions typical of peptides, including:
The stability of Pyr-Gln-Ala-OH under physiological conditions makes it suitable for various applications in drug design and development.
The mechanism of action for Pyr-Gln-Ala-OH primarily involves its interaction with biological receptors or enzymes. While specific targets are not well-documented, similar peptides often modulate signaling pathways or enzyme activities related to metabolism and cell growth.
Research indicates that peptides like Pyr-Gln-Ala-OH may influence cellular processes such as apoptosis, proliferation, and immune response modulation.
Pyr-Gln-Ala-OH has potential applications in:
Solid-phase peptide synthesis remains the cornerstone methodology for synthesizing defined tripeptides like Pyr-Gln-Ala-OH (Pyroglutamyl-glutaminyl-alanine, Eisenin), offering advantages in stepwise assembly and purification efficiency. The process begins with anchoring C-terminal Alanine to acid-labile resins (e.g., 2-chlorotrityl chloride resin), achieving initial loading capacities of 0.7–1.0 mmol/g [7]. Pseudoproline dipeptide derivatives (e.g., Gln-Ser(ΨMe,Mepro)) serve as strategic building blocks to minimize aspartimide formation during subsequent couplings—a critical consideration when incorporating glutamine residues [2]. Microwave-assisted coupling (50°C, 10–20 min) with aminium reagents like Hexafluorophosphate Benzotriazole Tetramethyl Uronium or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate enhances reaction kinetics while maintaining >95% coupling efficiency per cycle [6] [7]. Post-coupling capping with acetic anhydride prevents deletion sequences. Final trifluoroacetic acid-mediated cleavage (95:2.5:2.5 trifluoroacetic acid/water/triisopropylsilane) simultaneously liberates the tripeptide and removes acid-labile side-chain protecting groups [7].
Table 1: Optimized Solid-Phase Synthesis Parameters for Pyr-Gln-Ala-OH
Parameter | Optimal Condition | Impact on Yield/Purity |
---|---|---|
Resin Type | 2-Chlorotrityl chloride | Minimizes C-terminal racemization |
Coupling Reagent | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate/N,N-Diisopropylethylamine | >99% activation efficiency |
Temperature | 50°C (microwave-assisted) | Reduces coupling time to ≤20 min |
Pseudoproline Strategy | Gln-Ser(ΨMe,Mepro) incorporation | Suppresses aspartimide formation |
Enzymatic strategies provide biocompatible alternatives to traditional synthesis, leveraging protease specificity for racemization-free couplings. Thermolysin (EC 3.4.24.27) demonstrates high catalytic efficiency for condensing Pyroglutamic acid with Glutamine-Alanine dipeptide precursors in reverse hydrolysis mode [6]. Reaction optimization studies reveal critical dependencies:
Yields exceed 70% within 24 hours at 37°C, with negligible epimerization—confirmed by chiral high-performance liquid chromatography. Immobilized enzyme reactors enable catalyst recycling, reducing production costs by >40% [6].
Orthogonal protecting group strategies are indispensable for preventing side reactions during Pyr-Gln-Ala-OH assembly. The N-terminal Pyroglutamate requires no protection, while glutamine and alanine necessitate selective blocking:
Table 2: Protecting Group Selection for Pyr-Gln-Ala-OH Synthesis
Residue | Functional Group | Recommended Protecting Group | Deprotection Conditions | Rationale |
---|---|---|---|---|
Glutamine | α-Amine | (9H-Fluoren-9-yl)methoxycarbonyl | 20% Piperidine/dimethylformamide | Prevents diketopiperazine formation |
Glutamine | Side-chain amide | 2,4,6-Trimethoxybenzyl | 95% Trifluoroacetic acid | Suppresses dehydration to nitrile |
Alanine | α-Amine | (9H-Fluoren-9-yl)methoxycarbonyl | 20% Piperidine/dimethylformamide | Standard for solid-phase peptide synthesis |
Alanine | Carboxyl | Resin attachment | Trifluoroacetic acid cleavage | Anchors C-terminus during synthesis |
The 2,4,6-trimethoxybenzyl group offers exceptional stability during (9H-Fluoren-9-yl)methoxycarbonyl deprotection yet cleaves rapidly under mild acidolysis—crucial for preserving glutamine’s acid-sensitive side chain [8]. Alanine’s non-nucleophilic side chain eliminates the need for additional protection, simplifying synthesis. Carbamate-based (9H-Fluoren-9-yl)methoxycarbonyl removal (piperidine) and 2,4,6-Trimethoxybenzyl deblocking (trifluoroacetic acid) constitute an orthogonal strategy that minimizes side reactions during iterative couplings [4] [8].
Post-synthetic modifications enable the strategic functionalization of Pyr-Gln-Ala-OH for targeted applications:1. Bioconjugation:- N-Terminal Modification: Acylation with fluorescein isothiocyanate creates fluorescent probes for cellular uptake studies, achieved in borate buffer (pH 9.0) with >80% labeling efficiency- C-Terminal Extension: Chemoselective ligation via native chemical ligation with thioester peptides expands sequences for vaccine development [2]
High-resolution mass spectrometry and two-dimensional nuclear magnetic resonance (COSY, HSQC) confirm modification sites and quantify derivatization efficiency (>90% for most transformations) [1] [3].
Table 3: Analytical Characterization Data for Pyr-Gln-Ala-OH
Analytical Method | Key Parameters | Structural Insights |
---|---|---|
High-Performance Liquid Chromatography | Retention time = 12.3 min (C18, water/acetonitrile/0.1% trifluoroacetic acid) | Purity ≥96% [1] [3] |
Electrospray Ionization Mass Spectrometry | [M+H]+ m/z 329.12; [M+Na]+ m/z 351.10 | Confirms molecular weight (328.33 g/mol) |
Nuclear Magnetic Resonance (D2O) | 1H NMR: δ 1.31 (d, 3H, Alanine CH3), 2.15–2.45 (m, 2H, Glutamine β-CH2), 4.25–4.55 (m, 3H, α-CH), 7.85 (s, 1H, Pyroglutamate H4) | Assigns backbone and side-chain protons |
Fourier-Transform Infrared Spectroscopy | Amide I band: 1650 cm−1; Amide II: 1545 cm−1 | Verifies secondary amide bonds |
These methodologies collectively establish a robust synthetic framework for Pyr-Gln-Ala-OH, enabling its application across biotechnology, neuroscience, and immunology research [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: